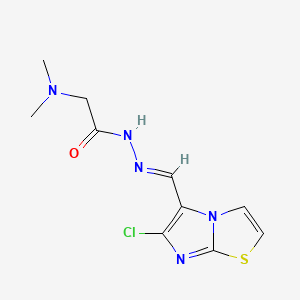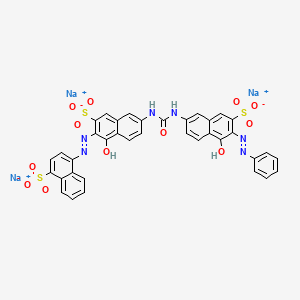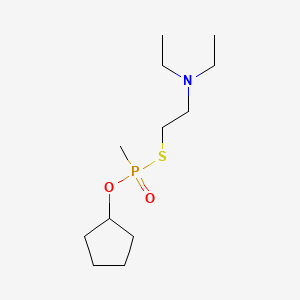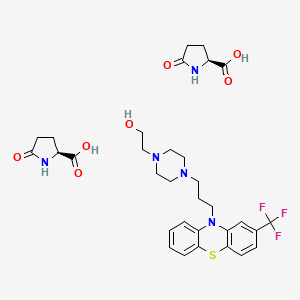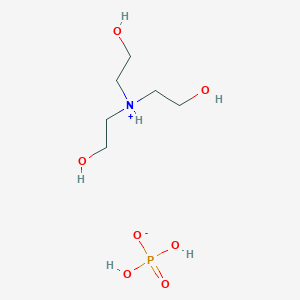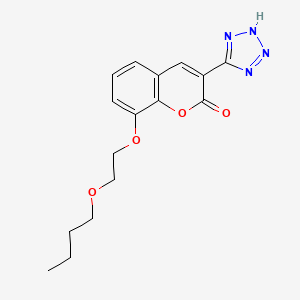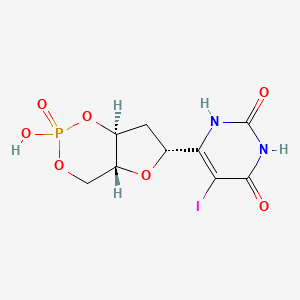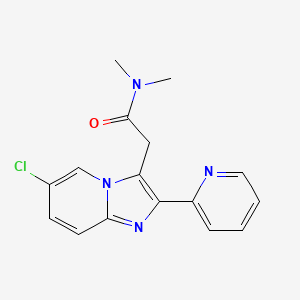
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of piperidine and butyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include alkyl halides, piperidine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)benzene
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)pyridine
Uniqueness
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
88837-05-2 |
|---|---|
Molecular Formula |
C28H47N5 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-(5-methyl-3-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C28H47N5/c1-23(2)22-25(32-19-10-5-11-20-32)14-16-29-28-26-12-6-7-13-27(26)33(30-28)21-15-24(3)31-17-8-4-9-18-31/h6-7,12-13,23-25H,4-5,8-11,14-22H2,1-3H3,(H,29,30) |
InChI Key |
MCEHCXYYHDEFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


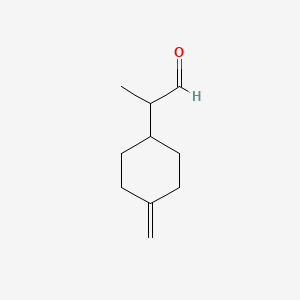

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
